2-(Diethylamino)ethyl (phenylthio)acetate hydrochloride
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Overview
Description
2-(Diethylamino)ethyl (phenylthio)acetate hydrochloride is an organic compound with a complex structure that includes a diethylamino group, a phenylthio group, and an acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Diethylamino)ethyl (phenylthio)acetate hydrochloride typically involves the reaction of 2-(diethylamino)ethanol with phenylthioacetic acid in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by treating the free base with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as:
Reaction Setup: Mixing the reactants in a suitable solvent.
Catalysis: Adding a catalyst to speed up the reaction.
Purification: Using techniques like crystallization or distillation to purify the product.
Formation of Hydrochloride Salt: Treating the purified product with hydrochloric acid to obtain the hydrochloride salt.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound back to its corresponding thiol derivative.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles can be used depending on the desired substitution.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Compounds with different functional groups replacing the acetate moiety.
Scientific Research Applications
2-(Diethylamino)ethyl (phenylthio)acetate hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Diethylamino)ethyl (phenylthio)acetate hydrochloride involves its interaction with specific molecular targets. The diethylamino group can interact with receptors or enzymes, potentially inhibiting their activity. The phenylthio group may also play a role in binding to target molecules, enhancing the compound’s overall effect.
Comparison with Similar Compounds
- 2-(Diethylamino)ethyl (benzhydryloxy)acetate hydrochloride
- 2-(Diethylamino)ethyl hydroxy (2-methylphenyl)phenylacetate hydrochloride
- 2-(Diethylamino)ethyl 2-cyclohexen-1-yl (2-thienyl)acetate hydrochloride
Comparison: 2-(Diethylamino)ethyl (phenylthio)acetate hydrochloride is unique due to the presence of the phenylthio group, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different biological activities and chemical behaviors, making it a valuable compound for specific applications.
Properties
CAS No. |
35859-20-2 |
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Molecular Formula |
C14H22ClNO2S |
Molecular Weight |
303.8 g/mol |
IUPAC Name |
2-(diethylamino)ethyl 2-phenylsulfanylacetate;hydrochloride |
InChI |
InChI=1S/C14H21NO2S.ClH/c1-3-15(4-2)10-11-17-14(16)12-18-13-8-6-5-7-9-13;/h5-9H,3-4,10-12H2,1-2H3;1H |
InChI Key |
TYWNXPNWTZAOKQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCOC(=O)CSC1=CC=CC=C1.Cl |
Origin of Product |
United States |
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